1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea
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Description
1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea is a useful research compound. Its molecular formula is C27H30N4O3 and its molecular weight is 458.562. The purity is usually 95%.
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Scientific Research Applications
Pro-autophagic Effects in Cancer Cells
A novel naphthalimide derivative, closely related to the specified compound, demonstrated potent in vitro cytotoxic activity against various human cancer cell lines, including glioblastoma, colorectal, non-small-cell lung, and breast cancers. It showed significant anti-tumor activity in both mouse leukemia and human cancer xenograft models. This compound induces cancer cell death through a mechanism distinct from other naphthalimide derivatives, primarily through pro-autophagic effects rather than anti-topoisomerase II activity or apoptosis. It's designed to avoid metabolism that leads to clinical hematotoxicity seen in similar compounds. This indicates a potential pathway for developing non-hematotoxic cancer therapies focusing on autophagy modulation (Mahieu et al., 2007).
Synthesis and Cytotoxicity of Heterocycles
Research into novel annulated dihydroisoquinoline heterocycles has shown that these compounds exhibit promising in vitro antitumor activity against several cancer cell lines, including breast adenocarcinoma, hepatocellular carcinoma, and colorectal carcinoma. The synthesis and docking simulations of these heterocycles suggest their potential as cancer therapeutics by initiating apoptosis in cancer cells, underscoring the versatility of the isoquinoline skeleton in drug development (Saleh et al., 2020).
Development of Medium-Ring Nitrogen Heterocycles
In another innovative approach, simple benzo-fused nitrogen heterocycles have undergone migratory ring expansion to form medium-ring heterocycles, including benzodiazepines and benzodiazocines. This process highlights the compound's utility in synthesizing complex nitrogenous rings, which are challenging to obtain but critical for pharmaceutical applications. The method shows promise for rapid complexity generation in synthetic chemistry (Hall et al., 2016).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3/c1-30(2)23-10-7-20(8-11-23)24(31-14-13-19-5-3-4-6-21(19)17-31)16-28-27(32)29-22-9-12-25-26(15-22)34-18-33-25/h3-12,15,24H,13-14,16-18H2,1-2H3,(H2,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVGAKRLKODCHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC3=C(C=C2)OCO3)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea |
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